2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-28-15-4-2-3-12(7-15)24-19(27)11-30-20-25-14(10-29-20)9-18(26)23-13-5-6-16(21)17(22)8-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGUTJGUPBQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a novel thiazole derivative with potential therapeutic applications. Its structure suggests promising biological activity, particularly in the realms of anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Key Functional Groups:
- Thiazole ring
- Carbamoyl group
- Methoxyphenyl moiety
Antioxidant Activity
Research has indicated that derivatives of thiazole compounds often exhibit significant antioxidant properties. The antioxidant activity can be evaluated using the DPPH radical scavenging method. In one study, derivatives similar to the compound showed antioxidant activity comparable to that of ascorbic acid, suggesting that structural modifications can enhance this property .
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Notably:
- U-87 (human glioblastoma) : The compound exhibited significant cytotoxicity.
- MDA-MB-231 (triple-negative breast cancer) : Lower cytotoxicity was observed compared to U-87 cells.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary findings suggest that it may inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). The IC50 values for some thiazole derivatives against COX enzymes were reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 42.1 μM |
| 4b | 26.04 μM | 31.4 μM |
| 4d | 28.39 μM | 23.8 μM |
These results indicate that structural modifications can significantly influence the inhibitory potency against these enzymes .
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was tested on U-87 and MDA-MB-231 cell lines using an MTT assay to assess cell viability post-treatment with varying concentrations of the compound over 72 hours. The results demonstrated a dose-dependent reduction in cell viability for U-87 cells, with a maximum inhibition observed at higher concentrations.
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model was used to evaluate the anti-inflammatory effects of the compound in induced paw edema. The results indicated a significant reduction in edema size compared to controls treated with saline, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives, many of which exhibit pharmacological activities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Thiazole vs. Triazole derivatives (e.g., ) may offer greater metabolic resistance due to aromatic stability . The target compound’s thiazole core with a carbamoylmethyl group is distinct from triazole analogs, suggesting divergent biological targets.
Substituent Effects: Fluorinated Aromatics: The 3,4-difluorophenyl group in the target compound contrasts with dichlorophenyl () or chlorophenyl () analogs. Fluorine’s electronegativity may improve binding specificity compared to bulkier chlorine . Methoxy vs.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a thiazole-sulfanyl intermediate with 3,4-difluorophenylcarbamoylmethyl and 3-methoxyphenylacetamide groups, analogous to methods in (using carbodiimide-mediated amidation) .
Pharmacological and Physicochemical Insights
- Hydrogen Bonding and Crystal Packing : highlights that dichlorophenyl-thiazole acetamides form inversion dimers via N–H⋯N bonds, which could stabilize the compound in solid states. The target compound’s difluorophenyl group may alter this packing, affecting crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
